N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
Furan derivatives, such as the one you mentioned, are important in various fields, including pharmaceuticals, agrochemicals, and materials science . They are typically characterized by a five-membered aromatic ring containing an oxygen atom .
Synthesis Analysis
While specific synthesis methods for your compound were not found, furan compounds can be synthesized through various methods. For instance, furfuryl alcohol, an organic compound containing a furan substituted with a hydroxymethyl group, is manufactured industrially by hydrogenation of furfural . Another example is the synthesis of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, which involves various spectral studies .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic methods, including FT-IR, FT-Raman, and UV-visible spectrum . These methods can help determine the optimized molecular structure and vibrational frequencies of the compound .Chemical Reactions Analysis
Furan compounds undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . They can also react with various metal ions to form complexes .Physical And Chemical Properties Analysis
Furan compounds typically have unique physical and chemical properties. For example, furfuryl alcohol is a colorless liquid that is miscible with but unstable in water . It possesses a faint odor of burning and a bitter taste .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Metal Complexes
The compound can be used in the synthesis of metal complexes . The ligand, N′ - (furan-2-ylmethylene)-2-hydroxybenzohydrazide (H 2 L), was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) .
Cytotoxicity Profiling
The compound and its metal complexes have been investigated for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines . The data cleared out that the ligand was more potent than the metal complexes .
Furan Platform Chemicals
The compound could be used as a furan platform chemical . Furan derivatives are important in the synthesis of a wide range of products beyond fuels and plastics .
Medicinal Significance
Furan derivatives, such as the compound , have significant medicinal applications . They are used in the synthesis of drugs used to treat high blood pressure (hypertension) .
Enzyme Inhibition
Low doses of the compound showed a dose-dependent inhibition of monophenolase , whereas high doses of this compound significantly increased the enzyme activity .
Mechanism of Action
Target of Action
Furan derivatives have been noted for their broad range of biological and pharmacological properties . They have been employed as medicines in various disease areas , suggesting that the compound may interact with multiple targets.
Mode of Action
Furan-containing compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral effects . These activities suggest that the compound may interact with its targets in a way that inhibits the growth of bacteria, fungi, or viruses.
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . This suggests that the compound may affect multiple biochemical pathways, leading to its diverse therapeutic effects.
Result of Action
Given the diverse biological activities of furan derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Safety and Hazards
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-11(15,10-4-3-5-18-10)8-13-19(16,17)9-6-12-14(2)7-9/h3-7,13,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMUQPYDXUQXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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